1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone substituted with a 4-fluorophenyl group and a 4-(phenylcarbonyl)phenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea typically involves the reaction of 4-fluoroaniline with 4-benzoylbenzoic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea compound .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals.
4-Fluorophenylboronic acid: Utilized in organic synthesis and as a reagent in Suzuki coupling reactions.
Uniqueness: 1-(4-Fluorophenyl)-3-[4-(phenylcarbonyl)phenyl]urea stands out due to its specific substitution pattern and the presence of both fluorine and carbonyl groups, which confer unique reactivity and binding properties compared to other similar compounds .
Properties
Molecular Formula |
C20H15FN2O2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-3-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H15FN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25) |
InChI Key |
ZVFDWRDGTDFQDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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